

# 2-Chloro-4-nitrobenzaldehyde: A Strategic Building Block in Modern Organic Synthesis

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## Compound of Interest

Compound Name: 2-Chloro-4-nitrobenzaldehyde

Cat. No.: B1583620

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## Abstract

**2-Chloro-4-nitrobenzaldehyde** is a trifunctional aromatic compound whose strategic arrangement of an aldehyde, a chloro substituent, and a nitro group makes it an exceptionally versatile synthon in organic chemistry. The potent electron-withdrawing nature of the nitro group, positioned para to the chlorine atom, profoundly activates the aryl halide for nucleophilic aromatic substitution (SNAr). Concurrently, the aldehyde function serves as a classical electrophilic handle for carbon-carbon bond formation, while the nitro group itself can be readily transformed into an amino group, unlocking further synthetic pathways. This guide provides an in-depth analysis of the core reactivity of **2-Chloro-4-nitrobenzaldehyde**, offering field-proven insights and detailed protocols for its application in key synthetic transformations, including SNAr reactions, Wittig olefination, nitro group reduction, and its utility in the synthesis of complex heterocyclic scaffolds such as quinazolines.

## Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is fundamental to its effective and safe use in a laboratory setting.

Property	Value	Reference
IUPAC Name	2-chloro-4-nitrobenzaldehyde	<a href="#">[1]</a>
CAS Number	5568-33-2	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>4</sub> CINO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	185.56 g/mol	<a href="#">[1]</a>
Appearance	Solid	<a href="#">[3]</a>
Melting Point	97-101 °C	
Purity	≥98%	<a href="#">[3]</a> <a href="#">[4]</a>

#### Safety Profile:

**2-Chloro-4-nitrobenzaldehyde** is a hazardous substance and must be handled with appropriate precautions.

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[1\]](#)
- Signal Word: Warning.[\[3\]](#)
- Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[5\]](#) Avoid inhalation of dust and contact with skin and eyes.[\[5\]](#)

## Core Reactivity: An Electronically Primed Scaffold

The synthetic utility of **2-Chloro-4-nitrobenzaldehyde** is dictated by the electronic interplay of its three functional groups. The nitro (-NO<sub>2</sub>) and chloro (-Cl) groups are both electron-withdrawing, rendering the aromatic ring highly electron-deficient. This electronic posture is central to its reactivity.

- Activation for SNAr: The nitro group, located para to the chlorine, provides powerful resonance stabilization for the negatively charged intermediate (a Meisenheimer complex)

formed during nucleophilic attack.[6][7] This makes the C2-Cl bond exceptionally susceptible to substitution by a wide range of nucleophiles.

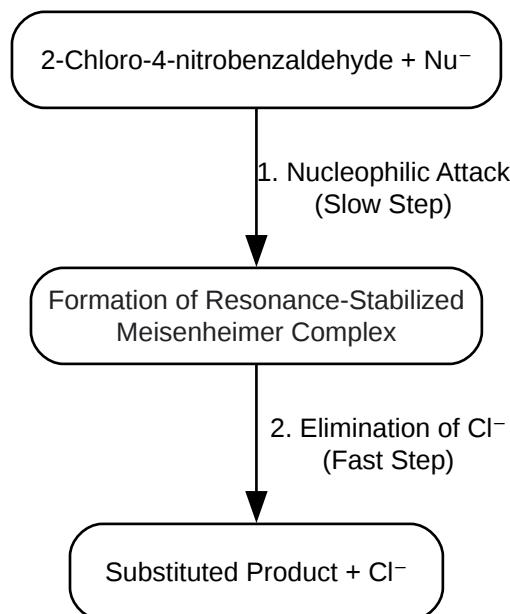
- **Electrophilic Aldehyde:** The aldehyde group (-CHO) serves as a potent electrophilic site, readily participating in nucleophilic additions and condensation reactions to form new carbon-carbon and carbon-heteroatom bonds.[8]
- **Latent Nucleophilic Site:** The nitro group can be chemically reduced to an amino group (-NH<sub>2</sub>), completely inverting its electronic character from withdrawing to donating.[9] This transformation creates a nucleophilic center on the ring, enabling a secondary phase of synthetic diversification.

Caption: Core reactivity sites of **2-Chloro-4-nitrobenzaldehyde**.

## Key Synthetic Transformations and Protocols

### Nucleophilic Aromatic Substitution (SNAr)

The displacement of the chloride is arguably the most powerful transformation for this building block. The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial nucleophilic attack, the transition state of which is stabilized by the para-nitro group.[6][10]



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Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Synthesis of 2-(Methylamino)-4-nitrobenzaldehyde

This protocol demonstrates a typical SNAr reaction using an amine as the nucleophile.

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend **2-Chloro-4-nitrobenzaldehyde** (5.0 g, 26.9 mmol) in ethanol (50 mL).
- Reagent Addition: To this suspension, add an aqueous solution of methylamine (40% w/w, 6.3 g, 81 mmol, 3.0 equivalents) dropwise at room temperature.
- Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.
- Isolation: Pour the concentrated mixture into 100 mL of ice-cold water with stirring. A yellow precipitate will form.
- Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 20 mL), and dry under vacuum to yield the 2-(methylamino)-4-nitrobenzaldehyde product.

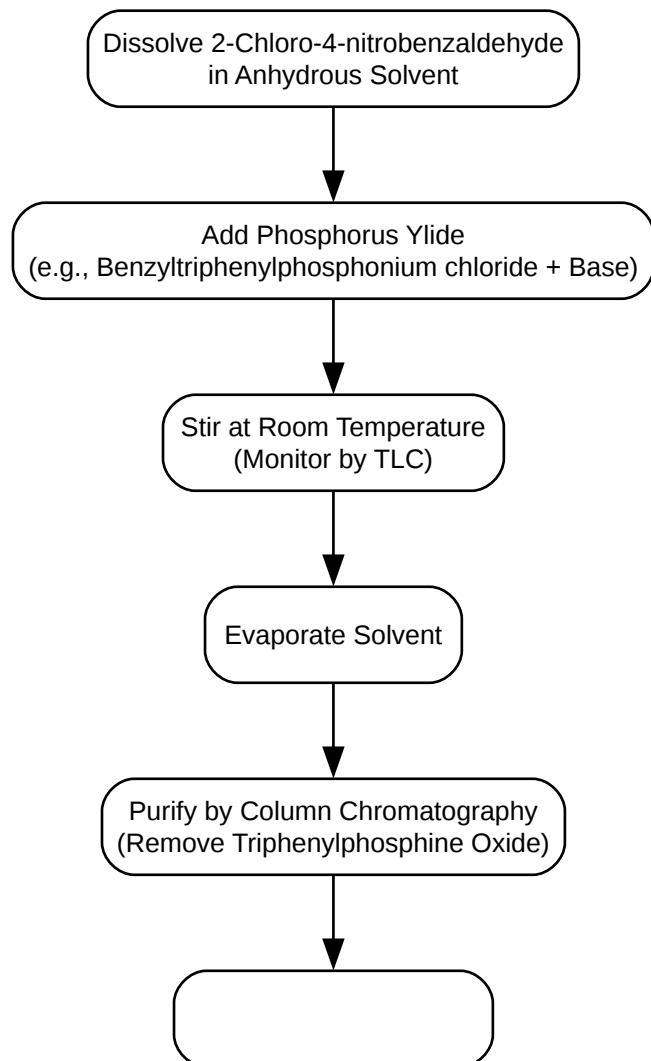
## Aldehyde Transformation: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyl compounds.<sup>[11][12][13]</sup> Using **2-Chloro-4-nitrobenzaldehyde**, this reaction allows for the introduction of a variety of alkenyl substituents. The reaction's driving force is the formation of the highly stable triphenylphosphine oxide byproduct.<sup>[14]</sup>

Experimental Protocol: Synthesis of 2-Chloro-4-nitro-stilbene

This procedure outlines the synthesis of an alkene from **2-Chloro-4-nitrobenzaldehyde** using a commercially available phosphorus ylide.<sup>[11]</sup>

- Ylide Preparation (if not commercial): Prepare the phosphorus ylide by treating benzyltriphenylphosphonium chloride with a strong base like sodium hydride or n-butyllithium in an anhydrous solvent (e.g., THF) under an inert atmosphere.
- Reaction Setup: In a dry, inert-atmosphere flask, dissolve **2-Chloro-4-nitrobenzaldehyde** (3.0 g, 16.2 mmol) in 40 mL of anhydrous dichloromethane.
- Reagent Addition: Add the phosphorus ylide (e.g., (carbethoxymethylene)triphenylphosphorane, 1.2 equivalents) portion-wise to the aldehyde solution at room temperature with vigorous stirring.[11]
- Reaction Execution: Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the aldehyde by TLC.[11]
- Work-up: Upon completion, evaporate the solvent under reduced pressure.
- Purification: Redissolve the crude residue in a minimal amount of a non-polar solvent mixture (e.g., 25% diethyl ether in hexanes).[11] The triphenylphosphine oxide byproduct will precipitate as a white solid. Filter off the solid. Concentrate the filtrate and purify the resulting crude product by column chromatography on silica gel to obtain the desired alkene.



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Caption: Experimental workflow for the Wittig reaction.

## Selective Reduction of the Nitro Group

The conversion of the nitro group to an amine is a pivotal step that opens up a vast array of subsequent chemical modifications. The choice of reducing agent is critical to avoid unwanted side reactions, such as the reduction of the aldehyde or dehalogenation.

Reducing System	Selectivity Notes	Reference
SnCl <sub>2</sub> / HCl	Highly effective for aromatic nitro groups; mild enough to preserve the aldehyde and chloro groups.	[15]
Fe / Acetic Acid	A classic, cost-effective method with good selectivity for the nitro group.	[15]
H <sub>2</sub> / Raney Nickel	Can be used, but carries a risk of dehalogenation, especially with chlorine. Careful monitoring is required.	[15]
Sodium Sulfide (Na <sub>2</sub> S)	Useful for selective reduction when other reducible groups are present.	[15]

### Experimental Protocol: Synthesis of 4-Amino-2-chlorobenzaldehyde

- Reaction Setup: To a 250 mL round-bottom flask, add **2-Chloro-4-nitrobenzaldehyde** (5.0 g, 26.9 mmol) and ethanol (100 mL).
- Reagent Preparation: In a separate beaker, dissolve tin(II) chloride dihydrate (SnCl<sub>2</sub>·2H<sub>2</sub>O) (30.4 g, 135 mmol, 5.0 equivalents) in 30 mL of concentrated hydrochloric acid.
- Reagent Addition: Add the acidic SnCl<sub>2</sub> solution to the stirred suspension of the nitrobenzaldehyde at room temperature. The reaction is exothermic; maintain the temperature below 50 °C using an ice bath if necessary.
- Reaction Execution: After the initial exotherm subsides, heat the mixture to 60-70 °C for 1-2 hours until the starting material is consumed (monitored by TLC).
- Work-up: Cool the reaction mixture to 0 °C and carefully neutralize by the slow addition of a saturated sodium bicarbonate or concentrated NaOH solution until the pH is ~8-9. A precipitate of tin salts will form.

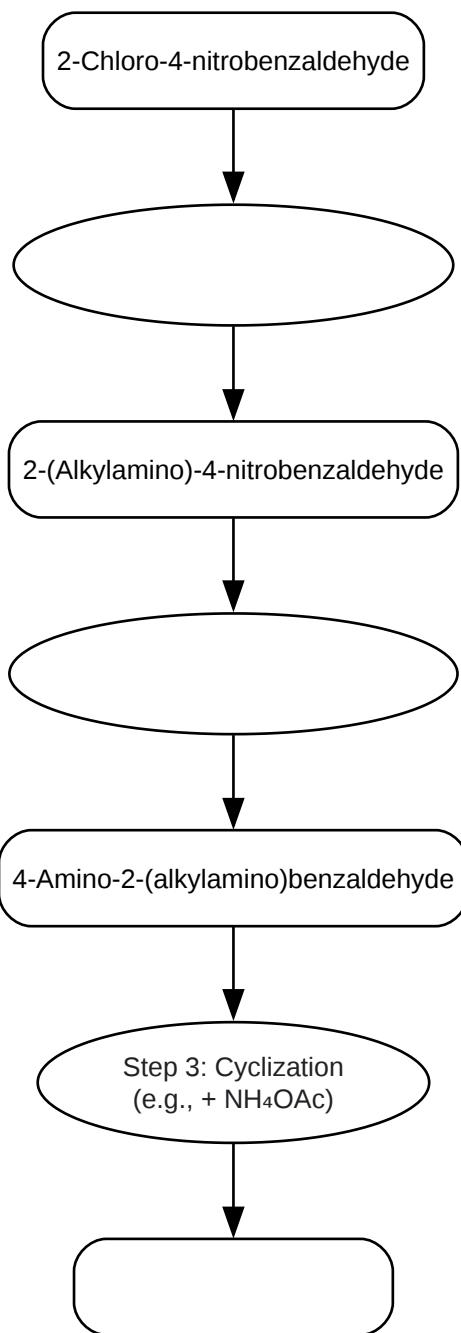
- Isolation: Extract the product into ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography or recrystallization to yield 4-Amino-2-chlorobenzaldehyde.

## Application in Heterocyclic Synthesis: The Quinazoline Scaffold

The true power of **2-Chloro-4-nitrobenzaldehyde** is realized in multi-step syntheses where its different reactive sites are addressed sequentially. The synthesis of quinazolines, a privileged scaffold in medicinal chemistry, provides an excellent example.[16][17][18]

A potential synthetic route could involve:

- SNAr: React **2-Chloro-4-nitrobenzaldehyde** with an amine to install a side chain.
- Nitro Reduction: Reduce the nitro group to an aniline derivative.
- Cyclization: The resulting ortho-amino benzaldehyde derivative can then undergo condensation and cyclization with a suitable nitrogen source (like ammonium acetate or formamide) to construct the quinazoline ring system.[16][19]



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Caption: A potential synthetic pathway to quinazolines.

## Conclusion

**2-Chloro-4-nitrobenzaldehyde** is a high-value, versatile building block for organic synthesis. Its well-defined and predictable reactivity, stemming from its unique electronic architecture, allows chemists to strategically perform nucleophilic aromatic substitution, aldehyde

elaborations, and transformations based on the reduction of its nitro group. These characteristics make it an indispensable tool for accessing a wide range of complex molecules, particularly substituted anilines, stilbenes, and important heterocyclic systems for applications in pharmaceutical and materials science research. The protocols and mechanistic insights provided in this guide serve as a robust foundation for leveraging this powerful synthon in drug discovery and development programs.

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## References

- 1. 2-Chloro-4-nitrobenzaldehyde | C7H4ClNO3 | CID 278166 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-chloro-4-nitrobenzaldehyde (C7H4ClNO3) [pubchemlite.lcsb.uni.lu]
- 3. 2-Chloro-4-nitrobenzaldehyde | 5568-33-2 [sigmaaldrich.com]
- 4. 5568-33-2 Cas No. | 2-Chloro-4-nitrobenzaldehyde | Apollo [store.apolloscientific.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 16. Quinazoline synthesis [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quinazolinone synthesis [organic-chemistry.org]
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